

Technical Guide: Toxicology and Safety Information for 2,6-Dibenzylcyclohexanone

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Compound of Interest

Compound Name: 2,6-Dibenzylcyclohexanone

Cat. No.: B15475358

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This document is intended for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of publicly available data and is intended for informational purposes only. A comprehensive toxicological evaluation of **2,6- Dibenzylcyclohexanone** has not been identified in the public domain. The safety assessment presented is largely based on a read-across approach from structurally related compounds and should be interpreted with caution. Experimental verification is required for definitive safety conclusions.

Executive Summary

This technical guide provides a summary of the available toxicology and safety information for **2,6-Dibenzylcyclohexanone** (CAS No. 36040-03-6). Due to a significant lack of direct experimental data for this specific compound, this guide employs a read-across approach, leveraging data from the structurally related compounds 2-benzylcyclohexanone and the parent molecule, cyclohexanone. This document outlines potential hazards, provides available quantitative data in a structured format, and details standard experimental protocols for key toxicological endpoints. The aim is to offer a preliminary safety assessment to guide handling and future research.



Introduction to 2,6-Dibenzylcyclohexanone

2,6-Dibenzylcyclohexanone is a chemical compound with the molecular formula C₂₀H₂₂O. It is a derivative of cyclohexanone featuring two benzyl groups attached to the 2 and 6 positions of the cyclohexanone ring. Its specific applications and biological activities are not extensively documented in publicly accessible literature. Given its chemical structure, an evaluation of its potential toxicological profile is crucial for safe handling and for any consideration in research and development.

Toxicological Data (Read-Across Approach)

A thorough search of scientific literature and toxicological databases revealed no specific experimental studies on the toxicity of **2,6-Dibenzylcyclohexanone**. Therefore, a read-across approach has been adopted, utilizing data from 2-benzylcyclohexanone and cyclohexanone to infer potential hazards.

Analogue Selection

- 2-Benzylcyclohexanone (CAS No. 946-33-8): This compound is a close structural analogue, containing one of the key structural motifs of the target compound.
- Cyclohexanone (CAS No. 108-94-1): As the parent cyclic ketone, its toxicological profile
 provides baseline information for the core ring structure.

Quantitative Toxicity Data for Analogue Compounds

The following tables summarize the available quantitative toxicity data for the selected analogue compounds.

Table 1: Acute Toxicity Data



Compound	Test	Species	Route	Value	Reference
Cyclohexano ne	LD50	Rat	Oral	1535 mg/kg	[1]
Cyclohexano ne	LC50	Rat	Inhalation	8000 ppm (4h)	[2]
Cyclohexano ne	LD50	Rabbit	Dermal	948 mg/kg	[1]

Table 2: Irritation Data

Compound	Test	Species	Result	Reference
2- Benzylcyclohexa none	Skin Irritation	-	Causes skin irritation (GHS Category 2)	[3][4]
2- Benzylcyclohexa none	Eye Irritation	-	Causes serious eye irritation (GHS Category 2)	[3][4]
Cyclohexanone	Skin Irritation	Rabbit	Irritating to skin	[5]
Cyclohexanone	Eye Irritation	Rabbit	Causes serious eye damage	[1]

Table 3: Genotoxicity Data

Compound	Test	Result	Reference
Cyclohexanone	Ames Test	Negative	[1]
Benzyl Alcohol (related moiety)	Comet Assay	Genotoxic at certain concentrations	

Table 4: Other Toxicity Data



Compoun d	Test	Species	Route	NOAEL	Effect	Referenc e
Cyclohexa none	Subacute Inhalation	Mouse	Inhalation	>250 ppm	No adverse effects observed	[6][7]

Hazard Identification and Preliminary Safety Assessment of 2,6-Dibenzylcyclohexanone

Based on the read-across from analogue data, the following potential hazards for **2,6- Dibenzylcyclohexanone** should be considered:

- Acute Toxicity: While no data exists for 2,6-Dibenzylcyclohexanone, the moderate acute toxicity of cyclohexanone suggests that the target compound may also be harmful if swallowed, inhaled, or in contact with skin.
- Skin and Eye Irritation: Both 2-benzylcyclohexanone and cyclohexanone are skin and eye irritants.[3][4][5] Therefore, it is highly probable that **2,6-Dibenzylcyclohexanone** is also a skin and eye irritant.
- Respiratory Irritation: 2-Benzylcyclohexanone is reported to cause respiratory irritation.[3]
 This suggests a similar potential for 2,6-Dibenzylcyclohexanone.
- Genotoxicity: Cyclohexanone was negative in the Ames test.[1] However, some benzyl
 derivatives have shown genotoxic potential. Therefore, the genotoxic potential of 2,6Dibenzylcyclohexanone cannot be ruled out without experimental data.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be appropriate for evaluating the safety of **2,6-Dibenzylcyclohexanone**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)



Principle: This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[8][9] The procedure uses defined doses and the results are interpreted based on mortality and morbidity.[8]

Methodology:

- Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]
- Housing and Feeding: Animals are housed individually with controlled temperature and lighting. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.[10]
- Dose Administration: The test substance is administered orally by gavage in a single dose.
 [10] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[9]
- Procedure: A stepwise procedure is used, with each step involving three animals. The outcome of each step (mortality or survival) determines the next step:
 - If mortality is observed, the dose for the next step is lowered.
 - If no mortality is observed, the dose for the next step is increased.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
- Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

Principle: This in vitro assay is used to detect gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid, meaning they cannot synthesize it.[11][12] The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11][12]

Methodology:



- Bacterial Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[13]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]
- Procedure:
 - Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
 - Pre-incubation Method: The test substance, bacteria, and S9 mix are incubated together
 before being mixed with top agar and plated.[11]
- Dose Levels: At least five different concentrations of the test substance are used.[14]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[14]
- Data Analysis: The number of revertant colonies is counted. A substance is considered
 mutagenic if it produces a concentration-related increase in the number of revertants over
 the negative control.[13]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

Principle: This in vitro test uses a reconstructed human epidermis model to identify corrosive chemicals.[15][16] Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cells.[16] Cell viability is measured to determine the corrosive potential.[15][17]

Methodology:

- Test System: A commercially available, validated reconstructed human epidermis model is used.[17]
- Procedure:



- The test substance is applied topically to the surface of the RhE tissue.[16]
- The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).
- Cell Viability Assessment: After exposure, the tissue is rinsed and incubated with a vital dye such as MTT. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[17]
- Data Analysis: A substance is identified as corrosive if the cell viability falls below a certain threshold at a specified time point. The method can also help to sub-categorize corrosive materials.[15]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

Principle: The LLNA is an in vivo method that assesses the potential of a substance to cause skin sensitization by measuring the proliferation of lymphocytes in the lymph nodes draining the site of application.[18][19]

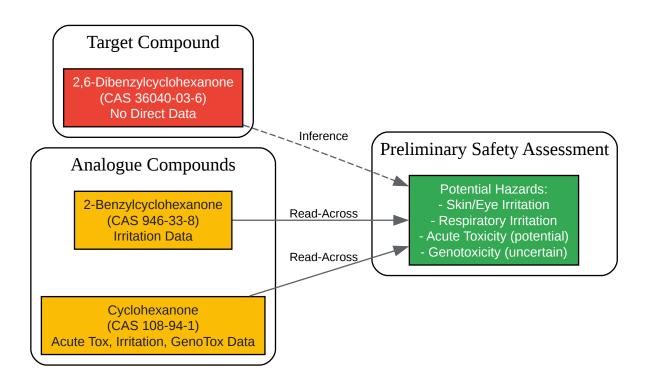
Methodology:

- Test Animals: Mice (typically female CBA/J strain) are used.[19]
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[18]
 - On day 5, a solution of ³H-methyl thymidine is injected intravenously.
- Measurement: On day 6, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.[18]
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the
 test group by the mean proliferation in the vehicle control group. A substance is generally
 considered a sensitizer if the SI is 3 or greater.[19]



Signaling Pathways and Experimental Workflows

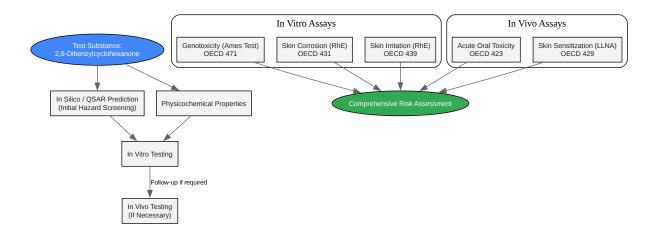
The following diagrams, generated using Graphviz, illustrate the logical relationships in the read-across approach and a general workflow for toxicological testing.



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Caption: Logical workflow for the read-across safety assessment of **2,6- Dibenzylcyclohexanone**.





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Caption: A general experimental workflow for the toxicological evaluation of a chemical substance.

Conclusion and Recommendations

There is a critical lack of publicly available toxicological data for **2,6-Dibenzylcyclohexanone**. The read-across analysis from 2-benzylcyclohexanone and cyclohexanone suggests that this compound should be handled with care, assuming it to be a skin, eye, and respiratory irritant, and potentially harmful via acute exposure. The genotoxic potential remains uncertain.

It is strongly recommended that experimental toxicological studies, following established OECD guidelines, be conducted on **2,6-Dibenzylcyclohexanone** to determine its definitive safety profile before any large-scale use or application in drug development. Initial studies should focus on in vitro assessments for genotoxicity and skin corrosion/irritation, followed by in vivo acute toxicity and skin sensitization studies if warranted.



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